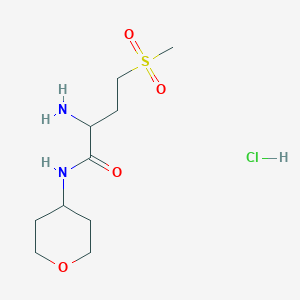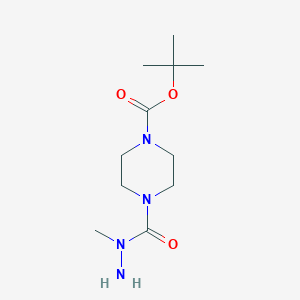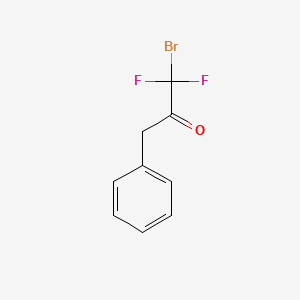
1-Bromo-1,1-difluoro-3-phenylpropan-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-bromo-1,1-difluoro-3-phenylpropan-2-one involves the use of n-Buthyllithium added dropwise to a cold solution of phenylacetylene in THF. After the addition, a white precipitate forms and the suspension is stirred at 0 °C. A cold solution of dibromodifluoromethane is then added dropwise over 1 hour. After completion of the addition, the solution is stirred at -78 °C for 1 hour and at 0 °C for 1 hour .Molecular Structure Analysis
The molecular structure of 1-Bromo-1,1-difluoro-3-phenylpropan-2-one is represented by the InChI code: 1S/C9H7BrF2O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5H,6H2 . The molecular weight of the compound is 249.05 .Applications De Recherche Scientifique
Stereospecific Conversion
- A study by Aftab et al. (2000) demonstrated the conversion of diastereoisomeric 1,3-diols into orthoesters, which then underwent treatment with acetyl bromide to yield bromo acetates. This process was significant for achieving complete inversion of configuration at a benzylic site, leading to the production of oxetanes with overall retention of configuration (Aftab et al., 2000).
Synthesis of 3-Bromoflavones
- Jakhar and Makrandi (2012) developed a method for the selective bromination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, producing 2-bromo derivatives and 3-bromoflavones under solvent-free conditions. This synthesis method is notable for its efficiency and environmental friendliness (Jakhar & Makrandi, 2012).
Study on Alkyl Radicals
- Bales et al. (2001) conducted product studies and laser flash photolysis on alkyl radicals containing different beta-leaving groups. This research is significant for understanding the formation and reaction mechanisms of olefin cation radicals (Bales et al., 2001).
Reductive Elimination in Dibromides
- Andrieux, Gorande, and Savéant (1994) explored the electrochemical reduction of dibromides, providing insights into the reductive cleavage and bond dissociation energies, which are critical for understanding the stability and reactivity of these compounds (Andrieux et al., 1994).
Maximally Inhibited Elimination Kinetics
- Chuchani and Martín (1990) studied the gas-phase elimination kinetics of bromoethylbenzene and 1-bromo-3-phenylpropane. Their findings contribute to the understanding of reaction mechanisms and the influence of molecular structure on reaction rates (Chuchani & Martín, 1990).
Aryne Route Synthesis
- Schlosser and Castagnetti (2001) demonstrated a novel synthetic route involving bromo-trifluoromethoxybenzene compounds to produce naphthalenes and other complex structures. This research offers new pathways for synthesizing diverse organic compounds (Schlosser & Castagnetti, 2001).
Synthesis of Difluoro-1-alkenes
- Ichikawa, Fukui, and Ishibashi (2003) developed a method for synthesizing various 1,1-difluoro-1-alkenes, demonstrating the versatility of 1-trifluoromethylvinylsilane as a synthon. This research expands the toolbox for synthesizing fluorinated organic compounds (Ichikawa et al., 2003).
Epidermal Penetration Study
- Frasch, Dotson, and Barbero (2011) investigated the dermal absorption characteristics of 1-bromopropane, which is related to 1-bromo-1,1-difluoro-3-phenylpropan-2-one. Their findings are significant for understanding the absorption and toxicity of similar compounds (Frasch et al., 2011).
Propriétés
IUPAC Name |
1-bromo-1,1-difluoro-3-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXQURIDBHHQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264460 | |
| Record name | 2-Propanone, 1-bromo-1,1-difluoro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1-difluoro-3-phenylpropan-2-one | |
CAS RN |
1432681-83-8 | |
| Record name | 2-Propanone, 1-bromo-1,1-difluoro-3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-bromo-1,1-difluoro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate](/img/structure/B1377340.png)
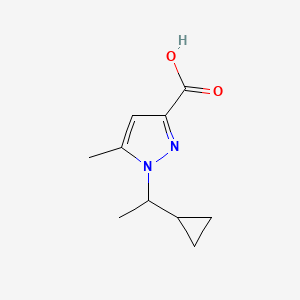
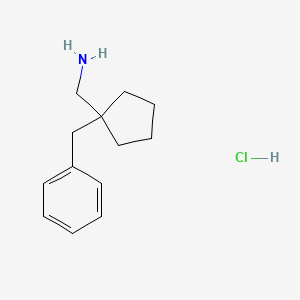
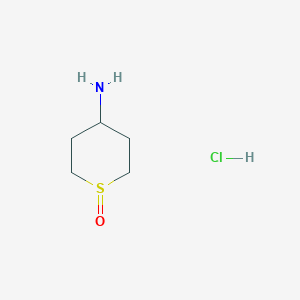
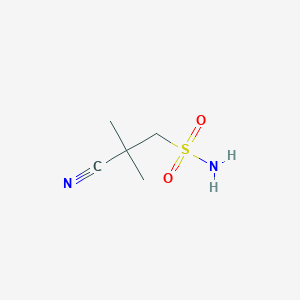
![4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B1377353.png)
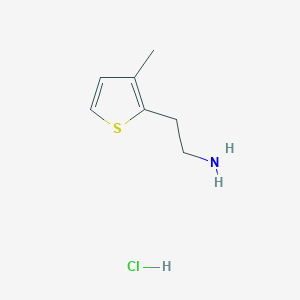
![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377355.png)
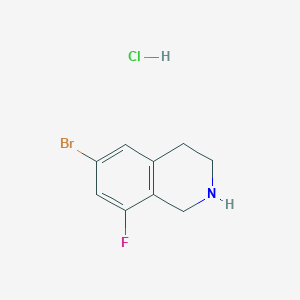
![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B1377358.png)
![5-Chloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1377359.png)
